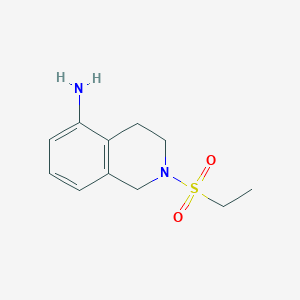

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Description

Properties

IUPAC Name |

2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQPVXVPDNRJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Preyssler Heteropolyacid Catalysis

This method utilizes N-aralkylsulfonamides and s-trioxane under catalytic conditions to form the tetrahydroisoquinoline core.

Key steps :

- Substrate preparation : Ethanesulfonamide derivatives are condensed with formaldehyde equivalents (e.g., s-trioxane).

- Catalyst : Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂, 0.5 mol%) enables regioselective cyclization.

- Conditions : Toluene solvent at 70°C for 4–6 hours.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 0.5 mol% | 92–95% yield |

| Temperature | 70°C | Maximizes rate |

| Solvent | Toluene | Prevents hydrolysis |

| Catalyst recyclability | ≥5 cycles | No activity loss |

- High functional group tolerance for electron-donating/withdrawing groups.

- Scalable with minimal purification required.

Reductive Amination/Suzuki Coupling Hybrid Approach

A modular strategy combines ortho-brominated benzaldehydes and aryl amines to construct the core structure.

Sequence :

- Reductive amination : 2-Bromobenzaldehyde reacts with ethanesulfonamide-bearing amines to form N-sulfonyl-2-bromobenzylamines .

- Suzuki coupling : Introduction of the C3/C4 unit via 2-ethoxyvinyl pinacolboronate.

- Intramolecular cyclization : Triethylsilane/TFA-mediated reductive amination closes the tetrahydroisoquinoline ring.

| Step | Conditions | Yield |

|---|---|---|

| Reductive amination | Et₃SiH (2.5 eq), TFA (13 eq), rt | 65% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% |

| Cyclization | Et₃SiH (10 eq), DCM, 0°C → rt | 41% |

- Amino group placement : The 5-amine substituent requires introduction via a nitro precursor (e.g., 5-nitroisoquinoline), followed by reduction (H₂/Pd-C or Zn/HCl).

- Sulfonylation timing : Early-stage incorporation of ethanesulfonyl groups (pre-cyclization) avoids side reactions during nitro reduction.

Comparative Evaluation of Methods

| Parameter | Pictet-Spengler | Reductive/Suzuki |

|---|---|---|

| Reaction time | 4–6 hours | 12–18 hours (multi-step) |

| Atom economy | High (one-pot) | Moderate |

| Functional flexibility | Limited to substituent compatibility | Broad (adjustable via boronate partners) |

| Scalability | >100 g demonstrated | <50 g in literature |

Practical Recommendations

- For rapid synthesis : Preyssler-catalyzed Pictet-Spengler is preferred for its simplicity and high yields.

- For structural diversification : The Suzuki/reductive approach allows late-stage modification of both aromatic rings.

- Nitro reduction : Catalytic hydrogenation (10% Pd/C, MeOH, 25°C) achieves >90% conversion of 5-nitro to 5-amine without sulfonamide cleavage.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interactions of sulfonamides with biological targets.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Biological Activity

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 1182836-84-5

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with ethanesulfonyl chloride under basic conditions. This method allows for the introduction of the ethanesulfonyl group at the desired position on the isoquinoline framework.

Anticancer Properties

Research has indicated that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. For instance:

- A study demonstrated that certain tetrahydroisoquinoline derivatives showed selective cytotoxicity against various cancer cell lines. The compound's mechanism of action was linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

- Another investigation highlighted the potential of tetrahydroisoquinoline derivatives as σ2 receptor ligands, which are implicated in cancer cell proliferation and survival .

Antimicrobial Activity

The antimicrobial activity of similar compounds has been explored extensively. For example:

- A series of tetrahydroisoquinoline derivatives were tested against bacterial strains such as E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .

- The presence of sulfonyl groups in related compounds has been associated with enhanced antimicrobial activity due to increased solubility and interaction with microbial membranes .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various tetrahydroisoquinoline derivatives on human leukemia cells (CEM), it was found that specific modifications to the isoquinoline structure significantly enhanced cytotoxicity. The compound demonstrated an IC50 value as low as 0.13 µM against these cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of several synthesized derivatives against both Gram-positive and Gram-negative bacteria. Compounds with an ethanesulfonyl moiety exhibited increased antibacterial activity compared to their non-sulfonyl counterparts, suggesting that structural modifications can significantly influence biological activity .

The biological activity of this compound is thought to involve:

- Binding to specific receptors or enzymes that modulate cellular pathways related to growth and apoptosis.

- Interaction with nucleic acids, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Structure | Base structure without sulfonyl group |

| 5-Amino-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks sulfonyl group; lower activity |

| 2-Methanesulfonyl derivative | Structure | Similar activity; less potent than ethanesulfonyl variant |

Q & A

Q. What are the recommended safety protocols for handling 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine in laboratory settings?

Methodological Answer:

- Preventive Measures : Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a dry, ventilated area away from heat/ignition sources and incompatible materials (e.g., oxidizers) .

- Emergency Response : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Spills should be contained with inert absorbents and disposed of as hazardous waste .

- Storage : Keep at 2–8°C in tightly sealed, light-resistant containers. Label containers with CAS number (if available) and hazard symbols .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Route Design : Start with tetrahydroisoquinoline precursors. Introduce the ethanesulfonyl group via sulfonation using ethanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Confirm purity via NMR (¹H/¹³C) and LC-MS to detect sulfonation byproducts .

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and sulfonyl positioning, if single crystals are obtained .

Advanced Research Questions

Q. How can contradictory data on the biological activity of sulfonylated tetrahydroisoquinolines be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For in vitro studies, use a common reference compound (e.g., a known kinase inhibitor) to calibrate activity .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., sulfonyl vs. acetyl groups) using computational tools (molecular docking) to identify binding interactions. Validate with mutagenesis studies if targeting enzymes .

- Data Normalization : Use statistical methods (e.g., ANOVA) to account for batch-to-batch variability in compound purity or assay plate effects .

Q. What strategies optimize the metabolic stability of this compound derivatives?

Methodological Answer:

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism. Replace labile protons (e.g., N-methylation) to block cytochrome P450-mediated degradation .

- In Silico Modeling : Use software like Schrödinger’s ADMET Predictor to identify metabolic hotspots. Validate predictions with microsomal stability assays (human/rat liver microsomes) .

- Isotope Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolite formation via radio-HPLC .

Q. How can polymorphism affect the physicochemical properties of this compound, and how is it characterized?

Methodological Answer:

- Screening for Polymorphs : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) under controlled temperature/humidity. Analyze via PXRD to identify distinct crystal forms .

- Impact on Solubility : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy. Thermogravimetric analysis (TGA) assesses stability against dehydration .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, which influences formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.